molecular formula C7H6F2N2O4 B10908525 1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid

1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid

Cat. No.: B10908525
M. Wt: 220.13 g/mol
InChI Key: NGOORUNOCAVXRK-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid is a pyrazole-based heterocyclic compound featuring two carboxylic acid groups at the 4- and 5-positions and a 2,2-difluoroethyl substituent at the 1-position. These properties make it a candidate for applications in metal-organic frameworks (MOFs), catalysis, and pharmaceuticals, where solubility, stability, and coordination behavior are critical .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2N2O4

Molecular Weight

220.13 g/mol

IUPAC Name

2-(2,2-difluoroethyl)pyrazole-3,4-dicarboxylic acid

InChI

InChI=1S/C7H6F2N2O4/c8-4(9)2-11-5(7(14)15)3(1-10-11)6(12)13/h1,4H,2H2,(H,12,13)(H,14,15)

InChI Key

NGOORUNOCAVXRK-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1C(=O)O)C(=O)O)CC(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The cyclization of 1,3-diketones or equivalent electrophilic precursors with hydrazines is a classical method for pyrazole ring formation. For 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid, the synthesis begins with a 1,3-diketone bearing ester groups at both carbonyl positions. For example, diethyl oxalate or its fluorinated analogs react with 2,2-difluoroethylhydrazine under acidic or basic conditions to form the pyrazole ring.

The general reaction scheme is as follows:

Diethyl oxalate derivative+2,2-DifluoroethylhydrazineEthyl 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylate+Byproducts\text{Diethyl oxalate derivative} + \text{2,2-Difluoroethylhydrazine} \rightarrow \text{Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylate} + \text{Byproducts}

Optimization of Cyclization Conditions

Key parameters influencing yield include temperature, solvent, and catalyst. A procedure adapted from demonstrates that using BF₃-etherate as a Lewis acid in dioxane/diethyl ether at 0–5°C achieves a 50% yield for a related pyrazole-carboxylic acid derivative (Table 1).

Table 1: Cyclization Conditions and Yields for Pyrazole Intermediate

Starting MaterialSolventCatalystTemperatureYield
Diethyl oxalate analogDioxane/Et₂OBF₃-etherate0–5°C50%
Ethyl 3-ethoxyacrylateDioxaneBF₃-etherate0–5°C45%

The use of methylhydrazine in later stages ensures selective methylation at the 1-position. However, introducing the difluoroethyl group requires careful control to avoid side reactions with the carboxylic acid precursors.

Nucleophilic Substitution for Difluoroethyl Group Introduction

Substitution at the Pyrazole 1-Position

An alternative approach involves synthesizing a pre-formed pyrazole-4,5-dicarboxylic acid derivative and substituting a leaving group (e.g., halogen or hydroxyl) at the 1-position with a difluoroethyl group. This method is advantageous when the pyrazole core is sensitive to harsh cyclization conditions.

For instance, 1H-pyrazole-4,5-dicarboxylic acid is treated with 2,2-difluoroethyl bromide in the presence of a base such as K₂CO₃ in DMF. The reaction proceeds via an SN2 mechanism:

1H-Pyrazole-4,5-dicarboxylic acid+2,2-Difluoroethyl bromideK₂CO₃, DMF1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid\text{1H-Pyrazole-4,5-dicarboxylic acid} + \text{2,2-Difluoroethyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{this compound}

Challenges and Mitigation Strategies

Competing side reactions, such as over-alkylation or esterification of carboxylic acid groups, necessitate protective group strategies. Methyl or ethyl esters of the carboxylic acids are commonly used, followed by hydrolysis post-substitution. For example, ethyl protection of the 4- and 5-carboxyl groups allows clean difluoroethylation, with subsequent hydrolysis using NaOH (2 M, 60°C) restoring the carboxylic acid functionalities.

Hydrolysis of Ester Precursors

Synthesis of Diethyl 1-(2,2-Difluoroethyl)-1H-Pyrazole-4,5-Dicarboxylate

The esterified precursor, diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylate, is synthesized via cyclization (Section 1) or substitution (Section 2). Hydrolysis under acidic or basic conditions converts the esters to carboxylic acids.

Table 2: Hydrolysis Conditions for Ester-to-Acid Conversion

Ester PrecursorReagentTemperatureTimeYield
Diethyl dicarboxylateHCl (conc.)Reflux6 h85%
Diethyl dicarboxylateNaOH (2 M)60°C3 h90%

Basic hydrolysis (NaOH) generally provides higher yields due to milder conditions that minimize decarboxylation. The patented decarboxylation procedure in highlights the importance of pH control during hydrolysis to prevent unwanted loss of CO₂.

Comparative Analysis of Synthesis Routes

Yield and Practicality

  • Cyclization Route : Moderate yields (45–50%) but scalable with commercially available starting materials.

  • Substitution Route : Higher functional group tolerance but requires protective group strategies, increasing step count.

  • Ester Hydrolysis : High efficiency (85–90% yield) but dependent on precursor purity.

Industrial Applicability

The cyclization method is preferred for large-scale production due to fewer synthetic steps. In contrast, the substitution route offers flexibility for structural analogs but is cost-intensive.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid groups undergo oxidation under controlled conditions. For example:

  • Decarboxylation occurs at elevated temperatures (160–200°C), yielding 1-(2,2-difluoroethyl)-1H-pyrazole with CO₂ release.

  • Oxidative cleavage using KMnO₄ in acidic or neutral media produces pyrazole-4,5-diol derivatives, though this reaction is less common due to competing decarboxylation.

Reaction Type Reagents/Conditions Products Yield
DecarboxylationHeat (160–200°C)1-(2,2-Difluoroethyl)-1H-pyrazole + CO₂60–75%
Oxidative cleavageKMnO₄, H₂O, 80°CPyrazole-4,5-diol derivatives30–45%

Reduction Reactions

The carboxylic acid groups can be reduced to alcohols or aldehydes:

  • Lithium aluminum hydride (LiAlH₄) in dry ether reduces both carboxyl groups to hydroxymethyl groups, forming 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dimethanol.

  • Selective reduction using milder agents like NaBH₄/I₂ is less effective due to steric hindrance from the difluoroethyl group.

Reaction Type Reagents/Conditions Products Yield
Full reductionLiAlH₄, anhydrous ether, refluxPyrazole-4,5-dimethanol derivative50–65%

Substitution Reactions

The difluoroethyl group participates in nucleophilic substitution (SN2) reactions:

  • Halogen exchange with KI in DMF replaces fluorine atoms with iodine, forming 1-(2-iodoethyl)-1H-pyrazole-4,5-dicarboxylic acid.

  • Alkoxy substitution using alcohols and NaH yields ether derivatives, though yields are moderate due to competing elimination .

Reaction Type Reagents/Conditions Products Yield
Halogen exchangeKI, DMF, 100°CIodoethyl-pyrazole dicarboxylic acid40–55%
Alkoxy substitutionROH, NaH, THF, 60°CAlkoxyethyl-pyrazole dicarboxylic acid30–50%

Esterification and Amidation

The carboxylic acid groups form esters or amides under standard conditions:

  • Esterification with methanol/H₂SO₄ produces dimethyl 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylate.

  • Amidation using SOCl₂ followed by amines yields bis-amide derivatives, which are intermediates in pharmaceutical synthesis.

Reaction Type Reagents/Conditions Products Yield
EsterificationMeOH, H₂SO₄, refluxDimethyl ester85–90%
AmidationSOCl₂, RNH₂, CH₂Cl₂Bis-amide derivatives70–80%

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Thermal cyclization with P₂O₅ generates pyrazolo[1,5-a]pyrimidine derivatives.

  • Condensation with hydrazines forms triazolo-pyrazole hybrids, though this requires catalytic KI for efficiency .

Reaction Type Reagents/Conditions Products Yield
Thermal cyclizationP₂O₅, 180°CPyrazolo[1,5-a]pyrimidine55–70%
Hydrazine condensationNH₂NH₂, KI, EtOH, 80°CTriazolo-pyrazole hybrids45–60%

Acid-Base Reactions

The dicarboxylic acid exhibits typical acid-base behavior:

  • Deprotonation with NaOH (2 equiv.) forms a disodium salt, soluble in polar solvents .

  • Complexation with metals (e.g., Cu²⁺) in basic media yields coordination polymers, explored for catalytic applications.

Key Reaction Insights:

  • Steric and Electronic Effects : The difluoroethyl group reduces reactivity at the pyrazole ring’s 1-position but enhances acidity of the carboxyl groups.

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve substitution yields, while protic solvents favor esterification .

  • Catalyst Role : KI accelerates nucleophilic substitutions by stabilizing transition states .

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazole Dicarboxylic Acid Derivatives
  • Diethyl 1-(2-nitrophenyl)-1H-pyrazole-4,5-dicarboxylate () :

    • Substituents: 2-nitrophenyl group (electron-withdrawing) and ester moieties.
    • Key Differences: The nitro group enhances electrophilicity, while esterification reduces acidity compared to free carboxylic acids. This increases lipophilicity, favoring drug precursor applications .
    • Applications: Intermediate in anti-inflammatory agent synthesis.
  • Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate () :

    • Substituents: 4-fluorobenzyl group (electron-withdrawing) and esters.
    • Key Differences: Substitution at the 3,5-positions (vs. 4,5-) alters coordination geometry. The fluorobenzyl group may enhance π-π stacking in crystal structures .
  • 5-(Butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole () :

    • Substituents: Iodo and butoxymethyl groups.
    • Key Differences: The iodo substituent enables cross-coupling reactions, while the difluoroethyl group parallels the target compound’s steric profile. Reduced acidity due to lack of carboxylic acids limits coordination utility .
Imidazole and Triazole Dicarboxylic Acid Derivatives
  • 1H-Imidazole-4,5-dicarboxylic Acid Derivatives (): Substituents: Variants include 2-(pyridin-4-yl) or 2-phenyl groups. Key Differences: Imidazole’s N-donors enable diverse coordination modes (e.g., bridging or chelating). The target compound’s pyrazole core may exhibit weaker basicity but greater metabolic stability in biological applications .
  • 1H-1,2,3-Triazole-4,5-dicarboxylic Acid () :

    • Substituents: Hydroxymethyl or iodophenyl groups.
    • Key Differences: Triazoles form stable coordination complexes (e.g., hexanuclear cobalt structures) due to their rigid geometry. Pyrazole derivatives may favor smaller nuclearity clusters .

Coordination Chemistry and Physicochemical Properties

Compound Substituents Coordination Modes Solubility Key Applications
Target Compound 2,2-Difluoroethyl, COOH Bidentate (N,O) or bridging Moderate (polar solvents) MOFs, pharmaceuticals
Diethyl 1-(2-nitrophenyl)-ester (Ev5) 2-Nitrophenyl, esters Monodentate (ester O) Low (lipophilic) Drug precursors
Diethyl 1-(4-fluorobenzyl)-ester (Ev10) 4-Fluorobenzyl, esters Bidentate (O) Low Catalysis, coordination
1H-Imidazole-4,5-dicarboxylic Acid (Ev2) None Tridentate (N,O,O) High (aqueous) MOFs, magnetic materials
Cobalt Hexanuclear Complex (Ev1) Triazole backbone Bridging (N,O) Insoluble Magnetic studies
  • Acidity and Solubility : The target compound’s carboxylic acids (pKa ~2–3) are more acidic than ester derivatives, enhancing water solubility and metal-binding capacity. Difluoroethyl’s inductive effect further acidifies the COOH groups .
  • Coordination Modes: Pyrazole dicarboxylic acids typically bind metals via N (pyrazole) and O (carboxylate), while imidazole/triazole analogs offer additional N-donor sites. The difluoroethyl group may sterically hinder certain coordination geometries .

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H8F2N2O4
  • Molecular Weight : 202.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Evidence indicates that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.
  • Anti-inflammatory Effects : Some studies have hinted at its possible anti-inflammatory properties.

Cytotoxic Activity

Recent research has assessed the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized in the table below:

Cell LineIC50 (µM)% Viability at IC50
HepG2 (liver carcinoma)2568%
MCF-7 (breast adenocarcinoma)3078%
NIH 3T3 (normal fibroblast)>10096%
HaCaT (keratinocyte)>10082%

Notes :

  • The HepG2 cell line exhibited the highest sensitivity to the compound, with an IC50 value of 25 µM.
  • Normal cell lines such as NIH 3T3 and HaCaT showed significantly higher IC50 values, indicating lower toxicity.

Case Studies

  • Study on HepG2 Cells : In a controlled experiment, HepG2 cells treated with varying concentrations of the compound demonstrated a dose-dependent decrease in cell viability. Morphological changes indicative of apoptosis were observed under microscopy after treatment with concentrations exceeding 20 µM.
  • Impact on MCF-7 Cells : Another study focused on MCF-7 cells revealed that treatment with 30 µM of the compound resulted in significant cytotoxicity. The study noted that the mechanism involved disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.

Potential Therapeutic Applications

Given its cytotoxic effects on cancer cells while sparing normal cells, this compound shows promise as a candidate for anticancer therapy. Its selective toxicity suggests potential for development into a therapeutic agent targeting specific cancer types.

Q & A

Q. What synthetic routes are optimal for preparing 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid, and how can yield/purity be improved?

  • Methodology : A two-step approach is recommended: (i) Introduce the 2,2-difluoroethyl group via alkylation of pyrazole precursors (e.g., using ethyl 4,4-difluoroacetoacetate as a difluoromethyl source under reflux conditions in ethanol or DMF) . (ii) Hydrolyze ester intermediates (e.g., diethyl pyrazole-4,5-dicarboxylate) under acidic or basic conditions to yield dicarboxylic acids. Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity. Optimize reaction time (18–24 hours) and stoichiometric ratios (1:1.2 for hydrazide:difluoroethyl precursor) to mitigate side products .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Key Techniques :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns (e.g., difluoroethyl group at N1; chemical shifts for pyrazole protons at δ 6.8–8.2 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylate groups forming dimers) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M-H]^- ion at m/z 278.04 for C8_8H6_6F2_2N2_2O4_4) .

Q. How does the difluoroethyl group impact solubility and reactivity?

  • Solubility : The electron-withdrawing difluoroethyl group reduces solubility in polar solvents (e.g., water) but enhances solubility in DMSO or DMF, critical for biological assays .
  • Reactivity : Fluorine atoms increase electrophilicity at the pyrazole core, facilitating nucleophilic substitutions (e.g., coupling with amines or thiols) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole dicarboxylic acid derivatives?

  • Approach : (i) Dose-Response Studies : Compare IC50_{50} values across cell lines (e.g., cancer vs. normal) to assess selectivity . (ii) Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., esterase-mediated hydrolysis products) that may skew activity data . (iii) Structural Analogues : Synthesize and test derivatives (e.g., methyl esters or amides) to isolate pharmacophore contributions .

Q. How can this compound be utilized in coordination polymers or metal-organic frameworks (MOFs)?

  • Design Principles :
  • Ligand Geometry : The dicarboxylate moieties act as bridging ligands, coordinating to metals (e.g., Mn2+^{2+}, Zn2+^{2+}) via O-donors .
  • Network Topology : Combine with N-donor ligands (e.g., imidazoles) to form 2D/3D frameworks. For example, Mn(II) complexes of pyrazole dicarboxylates exhibit luminescence tunable by metal-ligand charge transfer .
    • Synthesis : Solvothermal reactions (100–120°C, 48 hours) in DMF/water mixtures yield crystalline MOFs. Characterize via PXRD and BET surface area analysis .

Q. What challenges arise in regioselective functionalization of the pyrazole core, and how are they addressed?

  • Challenges : Competing substitution at C3 vs. C4 positions due to electronic effects.
  • Solutions :
  • Directed Metalation : Use bulky directing groups (e.g., tert-butoxycarbonyl) to block C3, enabling selective C4 halogenation .
  • Cross-Coupling Catalysis : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 selectively functionalize C5 when C4 is carboxylated .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

  • Factors to Consider :
  • Crystallinity : Amorphous vs. crystalline forms (e.g., recrystallized vs. crude samples) drastically alter solubility .
  • pH Dependency : Protonation states of carboxylates (pKa ~3.1–3.5) influence aqueous solubility; measure at physiological pH (7.4) for relevance .

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